6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde
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Overview
Description
6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential as an anti-inflammatory and antitumor agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it may inhibit the activity of histamine H3 receptors, contributing to its anti-inflammatory effects . The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde include other thiazolo[4,5-b]pyridine derivatives such as:
- 6-Bromo-2-(bromomethyl)thiazolo[4,5-b]pyridine
- 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
Molecular Formula |
C8H5BrN2OS2 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
6-bromo-2-methylsulfanyl-[1,3]thiazolo[4,5-b]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2OS2/c1-13-8-11-7-6(14-8)2-4(9)5(3-12)10-7/h2-3H,1H3 |
InChI Key |
PQOAVKVPJDTLGR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=C(C=C2S1)Br)C=O |
Origin of Product |
United States |
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